molecular formula C11H15N5O B6645519 2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol

2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol

Cat. No.: B6645519
M. Wt: 233.27 g/mol
InChI Key: ISJKPXUEPBOZMH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol is a complex organic compound that features a cyclobutanol core substituted with a triazolopyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the triazolopyrazine moiety, followed by its attachment to a cyclobutanol derivative through nucleophilic substitution or condensation reactions. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of microwave-assisted synthesis to reduce reaction times and improve yields. This method is eco-friendly and can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone under mild conditions.

    Reduction: The triazolopyrazine moiety can be reduced to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazolopyrazine ring.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the triazolopyrazine moiety results in an amine derivative .

Scientific Research Applications

2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol involves its interaction with biological macromolecules. The triazolopyrazine moiety can intercalate into DNA, disrupting replication and transcription processes. This compound may also inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol is unique due to its cyclobutanol core, which imparts distinct chemical and biological properties. Its ability to intercalate DNA and inhibit enzymes makes it a promising candidate for further research in medicinal chemistry .

Properties

IUPAC Name

2,2-dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-11(2)7(5-8(11)17)14-9-10-15-13-6-16(10)4-3-12-9/h3-4,6-8,17H,5H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJKPXUEPBOZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)NC2=NC=CN3C2=NN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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